Glyoxal

Polymer Chemistry Material Science Coatings

Glyoxal (systematic name ethanedial, CAS 107-22-2 for the monomer; CAS 40094-65-3 designates its solid, trimeric hydrate form) is the simplest dialdehyde, with the formula OCHCHO. It is a highly reactive, bifunctional electrophile, typically supplied as a 40% aqueous solution.

Molecular Formula C2H2O2
C2H2O2
OHCCHO
Molecular Weight 58.04 g/mol
CAS No. 40094-65-3
Cat. No. B12663698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxal
CAS40094-65-3
Molecular FormulaC2H2O2
C2H2O2
OHCCHO
Molecular Weight58.04 g/mol
Structural Identifiers
SMILESC(=O)C=O.C(=O)C=O.C(=O)C=O
InChIInChI=1S/C2H2O2/c3-1-2-4/h1-2H
InChIKeyLEQAOMBKQFMDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Sol in anhydrous solvents
In water, miscible at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Glyoxal (CAS 107-22-2 / 40094-65-3): Technical Baseline and Procurement Considerations


Glyoxal (systematic name ethanedial, CAS 107-22-2 for the monomer; CAS 40094-65-3 designates its solid, trimeric hydrate form) is the simplest dialdehyde, with the formula OCHCHO [1]. It is a highly reactive, bifunctional electrophile, typically supplied as a 40% aqueous solution . Its defining characteristics are the presence of two aldehyde groups on a minimal carbon backbone, which drive both its synthetic utility as a building block for heterocycles and its function as a crosslinking agent [2]. Its behavior is markedly distinct from monoaldehydes and larger dialdehydes due to this compact, highly functionalized structure.

Why Generic Aldehyde Substitution Fails: The Critical Distinctions of Glyoxal (CAS 107-22-2)


Despite belonging to the aldehyde class, compounds like formaldehyde, glutaraldehyde, paraformaldehyde, and methylglyoxal cannot be interchangeably substituted for Glyoxal (CAS 107-22-2) in scientific or industrial workflows [1]. The functional outcomes are governed by profound differences in molecular structure, reaction kinetics, and resulting product properties [2]. Glyoxal's unique, compact dicarbonyl architecture leads to a specific oligomerization and hydration state in solution, dictates its crosslinking distance, and results in a distinct profile of biological activity and material performance compared to its nearest analogs [3]. The evidence below demonstrates that such substitutions can lead to significant deviations in crosslinking efficiency, mechanical properties, cellular response, and even regulatory compliance .

Quantitative Performance Differentiation of Glyoxal (CAS 107-22-2) Against Key Comparators


Crosslinking Efficiency: Glyoxal vs. Formaldehyde vs. Glutaraldehyde in PVA Films

In a direct, controlled comparison of crosslinking agents for polyvinyl alcohol (PVA), Glyoxal demonstrated the highest efficiency per molar equivalent. While glutaraldehyde required a 0.6-0.8 aldehyde-to-PVA ratio to achieve a 99% crosslinking degree, Glyoxal achieved a 90% degree at a significantly lower ratio of just 0.2 [1]. Formaldehyde achieved 97% crosslinking at a ratio of 0.8 [1]. This indicates Glyoxal's superior molar crosslinking efficiency among the three aldehydes tested under identical mild conditions (50°C, 5 min) [1].

Polymer Chemistry Material Science Coatings

Comparative Curing Efficiency in Textile Finishing: Glyoxal vs. Glutaraldehyde

A comparative study on cotton fabric treatment revealed that Glyoxal and Glutaraldehyde require different thermal inputs for optimal performance. The optimal curing temperature for Glyoxal was found to be 125°C, while Glutaraldehyde's was 110°C [1]. This 15°C difference indicates that Glyoxal may be more suitable for processes where slightly higher cure temperatures are already utilized or where a different balance of properties is desired, while glutaraldehyde is more efficient at lower temperatures [1].

Textile Chemistry Material Science Sustainable Finishing

Differential Biological Activity: Distinct Cellular Signaling from Methylglyoxal

In human endothelial cells (HUVECs), Glyoxal (GO) and its close structural analog methylglyoxal (MGO) trigger distinct intracellular signals [1]. A key difference is that MGO, but not GO, induced the degradation of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-3-mediated apoptosis [1]. Furthermore, the phosphorylation of JNK and p38 MAPK was protein-tyrosine kinase (PTK)-dependent for GO, but PTK-independent for MGO [1]. These divergent pathways underscore that the addition of a single methyl group fundamentally alters the molecule's biological interaction profile.

Cellular Biology Toxicology Signal Transduction

Formaldehyde Emission and Regulatory Compliance: Glyoxal vs. DMDHEU

Glyoxal serves as a key formaldehyde-free crosslinking agent, positioning it as a direct substitute for industry-standard resins like DMDHEU [1]. As stated in technical literature and patents, Glyoxal is one of the few non-nitrogenous agents capable of achieving the high reaction rates needed for durable press finishing, without the inherent release of formaldehyde vapors [1]. This is a binary, compliance-driven advantage over formaldehyde-based systems.

Textile Chemistry Regulatory Science Sustainable Chemistry

Specialized Fixation Performance: Glyoxal vs. Paraformaldehyde (PFA) in Brain Vasculature

A direct comparison study demonstrated that a 3% Glyoxal fixation protocol provided superior immunohistochemical staining for brain vasculature, pericytes, and tight junction proteins compared to the gold standard 4% Paraformaldehyde (PFA) [1]. The study found that PFA can cause inconsistent results due to antigen masking, while Glyoxal improved the quality and consistency of staining for these specific targets [1].

Immunohistochemistry Neuroscience Histology

Evidence-Based Application Scenarios for Glyoxal (CAS 107-22-2) Procurement


High-Efficiency, Low-Ratio Crosslinking of Polyvinyl Alcohol (PVA)

As evidenced by the comparative study in PVA film formation, Glyoxal achieves a 90% crosslinking degree at an aldehyde-to-PVA ratio of just 0.2, a performance that required a 3-4x higher ratio of glutaraldehyde [5]. This makes Glyoxal the preferred procurement choice for PVA-based coatings, adhesives, and films where minimizing reagent use is a priority for cost control or final product purity [5].

Formaldehyde-Free Durable Press Finishing of Cotton Textiles

Procurement of Glyoxal is mandated for textile finishing lines seeking to eliminate formaldehyde emissions. It is one of the few non-nitrogenous agents capable of achieving high reaction rates for durable press applications [5]. While its optimal cure temperature is 125°C, the process can be optimized with specific catalysts (e.g., aluminum sulfate with an α-hydroxy acid) to achieve acceptable wrinkle recovery while maintaining 46-48% strength retention [3]. This makes it a key input for manufacturers targeting regulated markets.

Specialized Fixative for Neurovascular Immunohistochemistry

For histology and neuroscience laboratories, Glyoxal (at 3% concentration) is a superior fixative to the standard 4% Paraformaldehyde when the target is consistent, high-contrast staining of brain vasculature, pericytes, and blood-brain barrier proteins [5]. Procurement should be driven by the need to overcome the antigen masking and inconsistent results often associated with PFA in these specific applications [5].

Model Compound for Studying Carbonyl Stress Independent of Apoptotic Signaling

In cellular biology research focused on carbonyl stress and its signaling effects, Glyoxal offers a critical advantage over its analog methylglyoxal [5]. As demonstrated in HUVEC studies, Glyoxal does not induce the caspase-3-mediated PARP degradation seen with methylglyoxal [5]. Researchers requiring a dialdehyde stressor that activates MAPK pathways without triggering this specific apoptotic mechanism should therefore prioritize Glyoxal for experimental consistency and specificity [5].

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